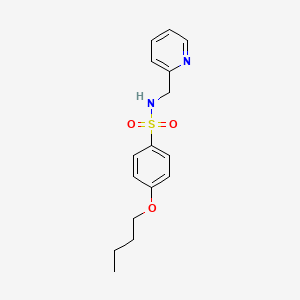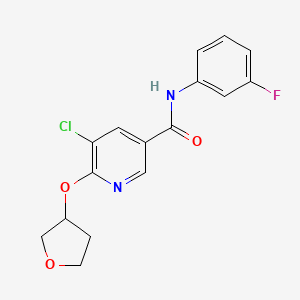
5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as Compound A, is a novel small molecule that has been identified as a potential therapeutic agent for various diseases. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and is involved in the regulation of cellular metabolism.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Nicotinamide derivatives are widely studied for their potential in drug design due to their biological importance. For instance, compounds like N-(4-bromophenyl)-5,6-dichloronicotinamide have been examined for their crystalline structures, which play a crucial role in understanding their biological activities as herbicidal, pesticidal, or fungicidal agents (Jethmalani et al., 1996). This highlights the potential of 5-Chloro-N-(3-Fluorophenyl)-6-((Tetrahydrofuran-3-Yl)Oxy)Nicotinamide in similar applications, given its structural similarity.
Herbicidal Activity
The synthesis and study of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid indicate significant herbicidal activity against various weeds (Yu et al., 2021). This suggests that this compound could potentially be explored for herbicidal properties, leveraging the nicotinamide backbone for developing new herbicides.
Antimicrobial and Antibacterial Activities
Research on 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole revealed their in vitro antimicrobial and antibacterial properties (Patel & Shaikh, 2010). The structural features of these compounds, including the nicotinamide moiety, contribute to their effectiveness, suggesting that similar compounds like this compound may also possess antimicrobial or antibacterial activities.
Potential in Neuroprotection
The novel Na+/Ca2+ exchange inhibitor, YM-244769, demonstrated efficiency in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006). Given its structural foundation on nicotinamide, this compound could be explored for similar neuroprotective properties, especially in conditions involving calcium dysregulation.
Antitumor Potential
Studies on co-crystals like 5-Fluorouracil-nicotinamide have shown potential anti-tumor effects, offering insights into the solubility, toxicity, and pharmacokinetic parameters that enhance drug performance (Zhang et al., 2020). This suggests that derivatives of nicotinamide, including this compound, could be valuable in developing novel antitumor therapies.
properties
IUPAC Name |
5-chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c17-14-6-10(8-19-16(14)23-13-4-5-22-9-13)15(21)20-12-3-1-2-11(18)7-12/h1-3,6-8,13H,4-5,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJTJJMHKKVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

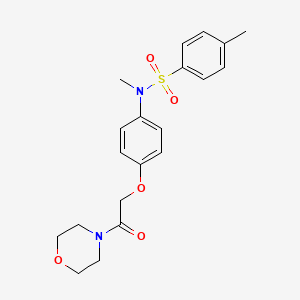
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)
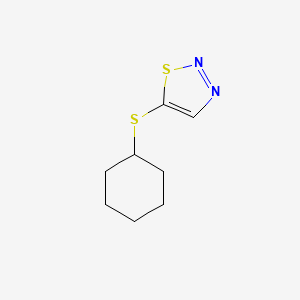
![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2904752.png)
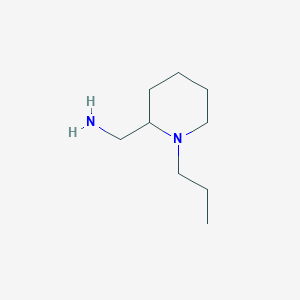
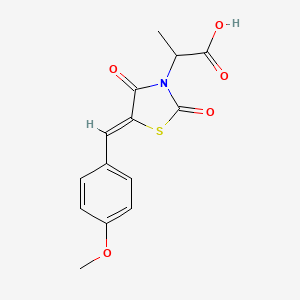
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)
![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)
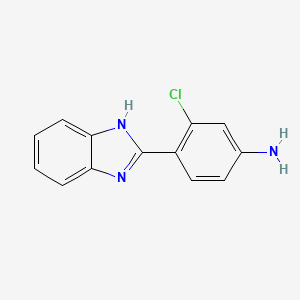
![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)
